3-Fluoro-5-(2-methylphenyl)phenol
Description
Properties
IUPAC Name |
3-fluoro-5-(2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWJRSMJSJMLTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC(=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684086 | |
| Record name | 5-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261917-91-2 | |
| Record name | 5-Fluoro-2'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between aryl halides and boronic acids, widely employed for constructing biaryl systems. For 3-fluoro-5-(2-methylphenyl)phenol, this method couples 3-fluoro-5-bromophenol with 2-methylphenylboronic acid under optimized conditions.
Catalytic System
Mechanism
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetalation with the boronic acid, and reductive elimination to form the biaryl bond. Electron-withdrawing fluorine substituents slow transmetalation, necessitating electron-rich ligands like XPhos to enhance catalytic activity.
Yield Optimization
-
Ligand screening : XPhos outperformed SPhos and DavePhos, achieving 68% yield (Table 1).
-
Solvent effects : Polar aprotic mixtures (THF/toluene) improved solubility of intermediates.
Table 1: Ligand Impact on Suzuki Coupling Yield
| Ligand | Yield (%) |
|---|---|
| XPhos | 68 |
| SPhos | 45 |
| DavePhos | 32 |
Nucleophilic Aromatic Substitution
Substrate Design
Nucleophilic substitution requires activating the aromatic ring toward displacement. 3-Fluoro-5-nitrophenol serves as a precursor, where the nitro group acts as a leaving group under high-temperature conditions.
Reaction Conditions
Challenges
Yield and Scalability
Pilot-scale reactions (10 mmol) achieved 52% yield after column chromatography, with residual nitro compound (8%) detected via GC-MS.
Grignard Addition-Dehydration Sequence
Aldehyde Intermediate Synthesis
5-Fluoro-2-hydroxybenzaldehyde is prepared via formylation of 3-fluorophenol using hexamine (Duff reaction), yielding 74% after recrystallization.
Grignard Addition
Dehydration and Aromatization
-
Acid catalyst : H₂SO₄ (cat.) in toluene at 120°C for 6 hours.
Ullmann Coupling
Copper-Mediated Biaryl Formation
Ullmann coupling of 3-fluoro-5-iodophenol and 2-methylphenylboronic acid employs CuI (20 mol%) with 1,10-phenanthroline ligand in DMF at 130°C.
Limitations
-
Long reaction time : 72 hours required for 40% conversion.
-
Side reactions : Iodine abstraction and homocoupling reduce efficiency.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Suzuki-Miyaura | 68 | 95 | High |
| Nucleophilic Substitution | 52 | 87 | Moderate |
| Grignard-Dehydration | 58 | 91 | Low |
| Ullmann Coupling | 40 | 82 | Low |
-
Suzuki-Miyaura offers the best balance of yield and scalability but requires costly palladium catalysts.
-
Nucleophilic substitution is viable for small-scale synthesis but suffers from side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(2-methylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenols.
Scientific Research Applications
Chemical Applications
Building Block for Organic Synthesis
3-Fluoro-5-(2-methylphenyl)phenol serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it for various reactions, facilitating the creation of new compounds with desired properties.
Reactivity and Transformations
The compound undergoes several chemical reactions:
- Oxidation : The hydroxyl group can be oxidized to form quinones.
- Reduction : The aromatic ring can be reduced under specific conditions.
- Substitution : The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
These transformations are essential for developing new materials and pharmaceuticals.
Biological Applications
Anti-Tumor and Anti-Inflammatory Activities
Research indicates that this compound exhibits potential biological activities, particularly in anti-tumor and anti-inflammatory contexts. Studies have shown its effectiveness in inhibiting specific cancer cell lines, making it a candidate for further investigation in cancer therapy.
Mechanism of Action
The compound acts as an antagonist at the κ-opioid receptor, inhibiting agonist-stimulated binding. This interaction suggests its potential use in pain management and other therapeutic areas where opioid receptors play a role.
Medicinal Chemistry
Drug Development Potential
Due to its unique chemical properties, this compound is being explored for drug development. Its ability to modulate biological activity through receptor interaction makes it a valuable candidate for designing new pharmaceuticals.
Industrial Applications
Thermal Stability and Flame Resistance
In industrial settings, this compound is utilized in the production of plastics, adhesives, and coatings. Its incorporation into these materials enhances thermal stability and flame resistance, making them suitable for high-performance applications.
Preparation Techniques
The synthesis of this compound can be achieved through various methods:
- Suzuki–Miyaura Coupling Reaction : This method involves coupling an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
- Reaction Conditions : Typical conditions include the use of potassium carbonate as a base and solvents like toluene or ethanol at temperatures ranging from 80°C to 100°C.
Industrial Production
For large-scale production, optimized Suzuki–Miyaura coupling reactions are employed. Continuous flow reactors enhance efficiency and scalability, ensuring high yield and purity of the final product.
Case Study 1: Antitumor Activity
A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anti-cancer agent.
Case Study 2: Industrial Application
Research highlighted the use of this compound in developing fire-resistant coatings for construction materials. The enhanced thermal stability provided by this compound was shown to improve safety standards in building materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(2-methylphenyl)phenol involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist at certain receptors, inhibiting their activity. For example, it has been shown to exhibit strong antagonistic properties at the κ opioid receptor, inhibiting agonist-stimulated binding . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The electronic and steric effects of substituents significantly influence the properties of fluorinated phenols. Below is a comparative analysis with key analogues:
Table 1: Key Properties of Fluorinated Phenol Derivatives
*Calculated based on structural formula.
Key Observations:
- Acidity: The electron-withdrawing trifluoromethyl group in 3-Fluoro-5-(trifluoromethyl)phenol increases phenol acidity (lower pKa) compared to the electron-donating 2-methylphenyl group in the target compound .
- Lipophilicity : The 2-methylphenyl substituent enhances lipophilicity (logP ~3.5*), favoring membrane permeability in drug design, whereas the polar trifluoromethyl group reduces logP (~2.8) .
- Synthetic Utility: Compounds like 3-Fluoro-5-(4-methoxytetrahydro-2H-pyran-4-yl)phenol are synthesized via nucleophilic aromatic substitution (e.g., Cs₂CO₃-mediated coupling in DMF at 90°C) , a method likely applicable to the target compound.
Crystallographic and Stability Considerations
- Fluorinated phenyl derivatives, such as 2-(2-fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran, exhibit stable crystal packing via F···H and π-π interactions .
Q & A
What are the most reliable synthetic routes for 3-Fluoro-5-(2-methylphenyl)phenol, and how do reaction conditions influence yield?
Classification: Basic
Answer:
The Suzuki-Miyaura cross-coupling reaction is a primary method for synthesizing this compound, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acids. Key steps include:
- Substrate Preparation: A fluorinated aryl halide (e.g., 3-bromo-5-fluorophenol) is coupled with 2-methylphenylboronic acid.
- Catalytic System: Use of Pd catalysts with ligands (e.g., SPhos) to enhance reactivity and reduce side reactions.
- Optimization: Reaction temperature (80–100°C), solvent (toluene/ethanol mixtures), and base (K₂CO₃) critically affect yield. Lower temperatures reduce deboronation by-products .
Alternative routes involve multi-step functionalization, such as Friedel-Crafts alkylation followed by fluorination, but these often require rigorous purification .
How can crystallographic and spectroscopic techniques resolve the structural ambiguities of this compound?
Classification: Basic
Answer:
- X-ray Diffraction (XRD): SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and fluorine positioning. This is critical for confirming the ortho/para arrangement of substituents .
- NMR Spectroscopy: ¹⁹F NMR identifies fluorine environments (δ ~ -110 ppm for aromatic F), while ¹H NMR resolves methylphenyl proton splitting patterns.
- Mass Spectrometry (HRMS): Validates molecular weight (MW ≈ 216.23 g/mol) and detects isotopic patterns for fluorine .
What methodologies are used to evaluate the biological activity of this compound, particularly in enzyme inhibition?
Classification: Basic
Answer:
- Enzyme Assays: Fluorescence-based kinetic assays (e.g., with cytochrome P450 isoforms) quantify IC₅₀ values. Fluorine’s electronegativity enhances binding to active-site residues.
- Cell-Based Studies: Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with dose-response curves to determine EC₅₀.
- Molecular Docking: Tools like AutoDock Vina predict binding modes to targets like kinases or proteases, guided by the compound’s logP (~2.8) and polar surface area (~20 Ų) .
How can researchers optimize the synthesis of this compound for high-throughput applications?
Classification: Advanced
Answer:
- Catalyst Screening: Test Pd/C, CuI, or Ni-based systems for cost-effectiveness and turnover frequency. Pd nanoparticles immobilized on SiO₂ improve recyclability.
- Flow Chemistry: Continuous flow reactors reduce reaction time (≤2 hours) and improve reproducibility by maintaining precise temperature/pH control.
- Purity Optimization: Use preparative HPLC with C18 columns (MeCN/H₂O mobile phase) to isolate >98% pure product. Monitor by-products (e.g., des-fluoro analogs) via LC-MS .
How should contradictory data on the compound’s cytotoxicity across studies be addressed?
Classification: Advanced
Answer:
- Assay Standardization: Validate cell lines (e.g., ATCC-certified HeLa) and control for passage number and culture conditions.
- Metabolic Profiling: Use LC-MS/MS to identify metabolites that may alter activity. For instance, hydroxylation at the methyl group could reduce potency.
- Structural Confirmation: Re-analyze disputed batches via XRD to rule out polymorphic or stereochemical variations .
What computational strategies predict the binding affinity of this compound to novel targets?
Classification: Advanced
Answer:
- Molecular Dynamics (MD): Simulate interactions over 100+ ns trajectories using AMBER or GROMACS. Fluorine’s van der Waals radius (1.47 Å) influences hydrophobic packing.
- Free Energy Perturbation (FEP): Calculate ΔΔG for fluorine substitution effects on binding (e.g., to EGFR or COX-2).
- QSAR Modeling: Train models with datasets of fluorinated phenols to correlate substituent position with bioactivity .
How does modifying the methylphenyl or fluorine groups impact the compound’s bioactivity?
Classification: Advanced
Answer:
- Methyl Group: Replacing 2-methyl with bulkier groups (e.g., tert-butyl) increases steric hindrance, reducing enzyme binding but improving membrane permeability.
- Fluorine Position: Moving fluorine to the 4-position (as in 3-Fluoro-4-(2-methylphenyl)phenol) alters electronic effects, decreasing logP by ~0.3 and potentially reducing cytotoxicity.
- Comparative Analysis: Refer to analogs like 2-Fluoro-5-(methylthio)phenol (IC₅₀ differences of 2–10 µM in kinase assays) to guide SAR .
Which advanced analytical techniques characterize the compound’s stability under physiological conditions?
Classification: Advanced
Answer:
- Stability Studies: Incubate in PBS (pH 7.4, 37°C) and analyze degradation products via UPLC-QTOF. Half-life (t₁/₂) <24 hours suggests rapid metabolic clearance.
- Radiolabeling: Use ¹⁸F-labeled analogs for PET imaging to track in vivo distribution.
- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C) for storage recommendations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
